molecular formula C10H12O2 B1361085 Ethyl 2-methylbenzoate CAS No. 87-24-1

Ethyl 2-methylbenzoate

Cat. No. B1361085
CAS RN: 87-24-1
M. Wt: 164.2 g/mol
InChI Key: SOUAXOGPALPTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05959110

Procedure details

A solution of ethyl-o-toluate (41.2 g, 0.25 mole) in carbon tetrachloride (200 mL) was added dropwise to a stirring mixture of benzoyl peroxide (100 mg), carbon tetrachloride (200 mL) and NBS (44.5 g, 0.25 mole) at 0° C. The mixture was heated at reflux for 3.5 h under nitrogen, and allowed to cool to room temperature overnight. The precipitated succinimide was removed by filtration and the filter cake was washed with carbon tetrachloride. The combined filtrates were washed successively with 2 N NaOH (100 mL), and water (2×100 mL), and the solution was dried over anhydrous MgSO4, filtered (Celite), and evaporated under vacuum to yield the product as an oil. Drying under high vacuum overnight afforded 60.5 g (99%) of crude compound 5b; 1H NMR of the product showed the presence of ca. 15% of unreacted starting material. Since the mixture was not easily separable by chromatography or vacuum distillation it was used in the next step without further purification; 1H NMR (CDCl3) δ1.43 (t, J=7 Hz, 3H, CH2CH3), 4.41 (q, J=7 Hz, 2H, CH2CH3), 4.96 (s, 1H, CH2Br), 7.24 (m, 1H, ArH), 7.38 (m, 1H, ArH), 7.48 (m, 2H, ArH).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:12])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])[CH3:2].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:38])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:38][CH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=CC=CC1)C
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
44.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h under nitrogen
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The precipitated succinimide was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with carbon tetrachloride
WASH
Type
WASH
Details
The combined filtrates were washed successively with 2 N NaOH (100 mL), and water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered (Celite)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.